molecular formula C19H20N2O5 B3011637 N-(3,4-dimethoxyphenyl)-2-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]acetamide CAS No. 886950-55-6

N-(3,4-dimethoxyphenyl)-2-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]acetamide

Cat. No.: B3011637
CAS No.: 886950-55-6
M. Wt: 356.378
InChI Key: CPPJZMAMKPETDD-UHFFFAOYSA-N
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Description

N-(3,4-Dimethoxyphenyl)-2-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]acetamide is a synthetic acetamide derivative featuring a 3,4-dimethoxyphenyl group and a 1-oxo-tetrahydroisoquinolinyloxy moiety. The tetrahydroisoquinoline core may contribute to conformational rigidity, which is critical for biological activity.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5/c1-24-16-7-6-12(10-17(16)25-2)21-18(22)11-26-15-5-3-4-14-13(15)8-9-20-19(14)23/h3-7,10H,8-9,11H2,1-2H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPPJZMAMKPETDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)COC2=CC=CC3=C2CCNC3=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-2-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]acetamide typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of 3,4-dimethoxybenzaldehyde with an appropriate amine to form an intermediate, which is then subjected to further reactions to introduce the tetrahydroisoquinoline moiety. The final step often involves acylation to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-2-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or other oxygenated derivatives, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-2-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]acetamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: The compound’s properties could be exploited in the development of new materials, such as polymers or coatings, with specific functionalities.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]acetamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, depending on the nature of the target and the specific interactions involved.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

Table 1: Substituent Comparison
Compound Phenyl Substituent Core Structure Key Modifications Electronic Effects Reference
Target Compound 3,4-Dimethoxy Tetrahydroisoquinoline - Electron-donating (methoxy) -
N-(2,3-Dimethylphenyl) analog 2,3-Dimethyl Tetrahydroisoquinoline 2-Fluorobenzyl Electron-withdrawing (F)
N-(2,5-Dimethylphenyl) analog 2,5-Dimethyl Tetrahydroisoquinoline 4-Fluorobenzyl Electron-withdrawing (F)
N-(3,5-Dimethylphenyl)-quinoline 3,5-Dimethyl Quinoline 6-Methoxy Electron-donating (methoxy)
Dichlorophenyl-pyrazol derivative 3,4-Dichloro Pyrazol Dichlorophenyl Electron-withdrawing (Cl)

Key Observations :

  • Electron-Donating vs.
  • Fluorine Substitution : Analogs with fluorobenzyl groups (e.g., and ) may exhibit increased lipophilicity and metabolic stability due to fluorine’s electronegativity .

Core Heterocyclic Modifications

Table 2: Core Structure Impact
Compound Core Structure Structural Features Hypothetical Biological Implications Reference
Target Compound Tetrahydroisoquinoline Partially saturated, planar aromaticity Enhanced rigidity for target binding -
Quinoline analog (9b) Quinoline Fully unsaturated, larger π-system Altered binding affinity
Pyrazol derivative Pyrazol Five-membered ring with N-atoms Potential for metal coordination

Key Observations :

  • Tetrahydroisoquinoline vs. Quinoline: The tetrahydroisoquinoline core in the target compound offers partial saturation, which may reduce metabolic oxidation compared to the fully unsaturated quinoline in .
  • Pyrazol Core : The pyrazol derivative () demonstrates hydrogen-bonding capabilities via N–H groups, suggesting utility in coordination chemistry, unlike the target compound .

Key Observations :

  • Synthetic Routes : The target compound may be synthesized via similar nucleophilic substitution or coupling reactions, as seen in and .
  • Melting Points : The pyrazol derivative’s high melting point (473–475 K) suggests strong intermolecular forces, likely due to hydrogen bonding, which the target compound may lack .

Structural Conformation and Crystallography

  • Dihedral Angles : In , dichlorophenyl-pyrazol derivatives exhibit dihedral angles of 44.5°–77.5° between aromatic rings, influencing molecular packing . The target compound’s dimethoxy groups may reduce steric hindrance, leading to smaller dihedral angles and altered crystal packing.
  • Hydrogen Bonding : The pyrazol derivative forms R₂²(10) dimers via N–H⋯O bonds, whereas the target compound’s amide group may participate in similar interactions, affecting solubility and stability .

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